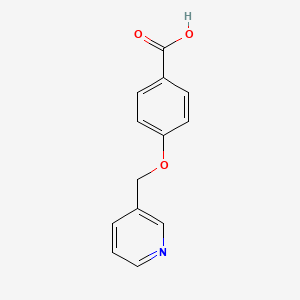

4-(Pyridin-3-ylmethoxy)benzoic acid

説明

Contextualizing Aromatic Carboxylic Acids and Pyridine-Containing Ethers in Medicinal and Synthetic Chemistry

Aromatic carboxylic acids are a cornerstone of medicinal chemistry. The carboxylic acid group is a key functional handle, often involved in critical hydrogen bonding interactions with biological targets like enzymes and receptors. It is also frequently used as a bioisostere, a substituent that can modulate a molecule's properties while retaining its desired biological activity. The benzene (B151609) ring provides a rigid, planar scaffold that can be readily functionalized to optimize binding and pharmacokinetic properties nih.gov.

Pyridine (B92270) derivatives are among the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals and are fundamental building blocks in organic synthesis researchgate.netnih.gov. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and ability to interact with biological systems nih.govslideshare.net. The pyridine scaffold is found in a vast array of medicinally important compounds with activities spanning from anticancer and antiviral to anti-inflammatory researchgate.net. The combination of these two pharmacophores in one molecule, as seen in 4-(Pyridin-3-ylmethoxy)benzoic acid, creates a bifunctional platform for exploring new chemical space.

Overview of the Chemical Landscape of this compound Derivatives

While specific, extensively studied derivatives of this compound are not widely documented in publicly accessible scientific literature, its structure allows for predictable and synthetically accessible derivatives. The two primary sites for modification are the carboxylic acid group and the pyridine nitrogen.

Carboxylic Acid Derivatives: The carboxyl group can be readily converted into a variety of other functional groups. Esterification with different alcohols would yield a range of esters, which could act as prodrugs or modify the compound's solubility and cell permeability. Amidation, through reaction with primary or secondary amines, would produce a library of amides, a functional group prevalent in many active pharmaceutical ingredients.

Pyridine Ring Derivatives: The basic nitrogen of the pyridine ring can be targeted for reactions such as N-oxidation or quaternization with alkyl halides. These modifications would alter the electronic properties and steric profile of the molecule.

A plausible synthetic route to the core molecule itself involves the Williamson ether synthesis, reacting a suitable precursor like methyl 4-(bromomethyl)benzoate (B8499459) with 3-pyridinemethanol, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Research Significance and Potential Academic Contributions of this compound Studies

The academic and research significance of this compound lies in its potential as a versatile building block. Its structure is emblematic of scaffolds used in the development of targeted therapeutics. For instance, pyridine and benzoic acid moieties are common features in molecules designed as kinase inhibitors, which are crucial in cancer therapy.

Studies focused on this compound could make several contributions:

New Synthetic Methodologies: Research into efficient and scalable syntheses of this compound and its derivatives could be a valuable academic pursuit.

Fragment-Based Drug Discovery: The molecule could serve as a "fragment" in fragment-based screening campaigns to identify new starting points for drug discovery programs. Its two distinct interactive ends (the hydrogen-bond-donating/accepting carboxylic acid and the hydrogen-bond-accepting pyridine) make it an attractive candidate for such approaches.

Materials Science: Aromatic carboxylic acids with heterocyclic components are sometimes explored as building blocks for metal-organic frameworks (MOFs) or coordination polymers, suggesting a potential, albeit less explored, avenue of research in materials science.

The investigation of this and similar molecules helps to map out structure-activity relationships, providing valuable data for the broader field of medicinal chemistry nih.gov.

Chemical Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 898138-45-9 chem960.comchem960.com |

| Molecular Formula | C13H11NO3 chem960.com |

| InChI | InChI=1S/C13H11NO3/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16) chem960.com |

Structure

3D Structure

特性

IUPAC Name |

4-(pyridin-3-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYQURISXJRWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585524 | |

| Record name | 4-[(Pyridin-3-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898138-45-9 | |

| Record name | 4-[(Pyridin-3-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Pyridin 3 Ylmethoxy Benzoic Acid

Synthesis Pathways for 4-(Pyridin-3-ylmethoxy)benzoic Acid

The synthesis of this compound is primarily achieved through strategic bond formation, connecting a pyridine-containing fragment with a benzoic acid derivative. The key disconnection lies at the ether oxygen, suggesting that established ether synthesis protocols are central to its construction.

Multi-Step Synthetic Strategies for the Pyridylmethoxy Moiety

The pyridylmethoxy portion of the molecule, specifically the 3-(hydroxymethyl)pyridine or its halogenated derivative, serves as a critical building block. The synthesis of this moiety typically begins from readily available nicotinic acid or its esters.

Reduction of Nicotinic Acid Derivatives: Nicotinic acid or its esters can be reduced to form 3-(hydroxymethyl)pyridine. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Halides: For subsequent reactions, the resulting alcohol, 3-(hydroxymethyl)pyridine, is often converted into a more reactive electrophile, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. This is typically achieved by reacting the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Carboxylic Acid Functional Group Introduction and Derivatization

The benzoic acid component provides the acidic functionality of the target molecule. Its introduction can be envisioned through the oxidation of a precursor or carried through the synthesis from a starting material already containing the carboxyl group, albeit in a protected form.

Introduction via Oxidation: A synthetic route could involve starting with a molecule like 4-methylphenol. After forming the ether linkage, the methyl group on the benzene (B151609) ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

Derivatization: The carboxylic acid group is one of the most versatile functional groups in organic chemistry. britannica.com It can be readily converted into a variety of derivatives. For instance, esterification can be performed by reacting it with an alcohol under acidic conditions (Fischer esterification). rsc.org Amides can be formed by treating the carboxylic acid with an amine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.com These derivatizations are crucial for modifying the compound's properties or for use in further synthetic steps. nih.govslu.se

Palladium-Catalyzed Cross-Coupling Reactions in Related Systems

While not typically used for the direct formation of the ether linkage in this compound, palladium-catalyzed cross-coupling reactions are fundamental for synthesizing related bi-aryl structures, such as 4-(pyridin-3-yl)benzoic acid. Reactions like the Suzuki coupling, which joins an aryl boronic acid with an aryl halide, are instrumental in creating carbon-carbon bonds between aromatic rings. For example, 4-bromobenzoic acid could be coupled with pyridine-3-boronic acid using a palladium catalyst to form the C-C linked analogue, demonstrating the power of this methodology in constructing complex aromatic systems.

Ether Linkage Formation Strategies (e.g., Williamson Ether Synthesis Variants)

The most direct and widely used method for constructing the ether bond in this compound is the Williamson ether synthesis. wikipedia.orglibretexts.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or a phenoxide. masterorganicchemistry.com Two primary pathways are feasible for this synthesis, depending on the choice of starting materials.

Pathway A: Reaction of a phenoxide with a pyridyl halide. In this approach, a 4-hydroxybenzoic acid derivative (typically an ester, like methyl 4-hydroxybenzoate (B8730719), to protect the acidic proton) is deprotonated with a base such as sodium hydride (NaH) to form a sodium phenoxide. libretexts.org This nucleophile then attacks an electrophile like 3-(chloromethyl)pyridine. The final step involves the hydrolysis of the ester to yield the target carboxylic acid.

Pathway B: Reaction of a pyridyl alkoxide with a benzyl halide. Alternatively, 3-(hydroxymethyl)pyridine can be deprotonated with a strong base to form the corresponding alkoxide. This nucleophile then reacts with a derivative of 4-(bromomethyl)benzoic acid.

The Williamson ether synthesis is subject to the typical constraints of SN2 reactions, favoring primary halides to avoid competing elimination reactions. masterorganicchemistry.comlibretexts.org

| Pathway | Nucleophile | Electrophile | Key Considerations |

|---|---|---|---|

| A | Methyl 4-hydroxybenzoate (as phenoxide) | 3-(Chloromethyl)pyridine | Requires protection of the carboxylic acid as an ester, followed by a final hydrolysis step. |

| B | 3-(Hydroxymethyl)pyridine (as alkoxide) | Methyl 4-(bromomethyl)benzoate (B8499459) | Also requires ester protection to prevent the alkoxide from reacting with the acidic proton of the benzoic acid. |

Protecting Group Strategies for the Carboxylic Acid and Pyridine (B92270) Nitrogen

In multi-step syntheses, reactive functional groups must often be temporarily masked using protecting groups to prevent unwanted side reactions.

Carboxylic Acid Protection: The acidic proton of the carboxylic acid group can interfere with base-mediated reactions, such as the Williamson ether synthesis. Therefore, it is commonly protected as an ester. Different esters can be used depending on the desired deprotection conditions.

| Protecting Group | Installation Reagent/Condition | Removal Condition |

|---|---|---|

| Methyl Ester | Methanol, Acid Catalyst (e.g., H₂SO₄) | Base Hydrolysis (e.g., NaOH, H₂O) then Acidification |

| Benzyl Ester | Benzyl alcohol, Acid Catalyst | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl Ester | Isobutylene, Acid Catalyst | Mild Acid (e.g., Trifluoroacetic Acid - TFA) |

Pyridine Nitrogen Protection: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic media or act as a nucleophile. While often left unprotected in simpler syntheses, it can be masked if necessary. Common strategies include conversion to an N-oxide by treatment with an oxidizing agent like m-CPBA, or by using protecting groups such as the tert-butyloxycarbonyl (Boc) group, though this is less common for pyridines than for other amines. creative-peptides.com

Advanced Synthetic Techniques Applied to this compound

Modern synthetic chemistry offers several techniques that can enhance the efficiency, yield, and environmental friendliness of synthesizing compounds like this compound.

Microwave-Assisted Synthesis: Reactions like the Williamson ether synthesis, which can take several hours under conventional heating, can often be accelerated to just a few minutes using microwave irradiation. This technique can lead to higher yields and reduced side product formation by providing rapid and uniform heating.

Solid-Phase Synthesis: To simplify purification, one of the reactants, such as 4-hydroxybenzoic acid, could be anchored to a solid polymer support. The reaction with 3-(chloromethyl)pyridine would then occur on this solid phase. After the reaction, the excess reagents and byproducts can be washed away, and the desired product can be cleaved from the support in a pure form.

Flow Chemistry: In a flow chemistry setup, reactants are continuously pumped through a heated reactor. This allows for precise control over reaction parameters like temperature, pressure, and reaction time. For industrial-scale production, flow chemistry can offer advantages in safety, consistency, and scalability compared to traditional batch processing.

Flow Chemistry Approaches for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in safety, efficiency, and scalability over traditional batch processing. While specific literature on the flow synthesis of this compound is not prevalent, the principles of flow chemistry can be readily applied to its synthesis, which is typically achieved via a Williamson ether synthesis.

A hypothetical scalable flow process would involve pumping a solution of the deprotonated 4-hydroxybenzoic acid (e.g., its sodium or potassium salt) and a solution of 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine through a heated packed-bed reactor. The reactor could be packed with a solid-supported base like potassium carbonate to facilitate the reaction in a continuous manner.

Key advantages of this approach include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher yields.

Improved Safety: Performing reactions in a small, continuous volume minimizes the risks associated with handling large quantities of reagents and exothermic reactions.

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactors.

Integration of Operations: Downstream processes such as in-line extraction, quenching, and purification can be integrated into the flow system, creating a more streamlined and automated manufacturing process. beilstein-journals.org

For instance, a scaled-up process could feature an integrated quenching and extraction step followed by an automated in-line chromatography system to yield the final product with high purity and throughput. beilstein-journals.org

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) is a well-established technique for accelerating a wide range of chemical reactions. researchgate.net The synthesis of this compound via the Williamson ether synthesis is particularly amenable to microwave irradiation, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

The reaction involves the nucleophilic substitution of a halide from 3-(halomethyl)pyridine by the phenoxide of 4-hydroxybenzoic acid. Under microwave irradiation, the polar reactants and intermediates efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This localized superheating accelerates the reaction rate significantly.

Numerous studies have demonstrated the benefits of microwave assistance for ether synthesis, often achieving high yields in minutes compared to hours of refluxing under conventional conditions. orgchemres.org Furthermore, these reactions can often be performed under solvent-free conditions, for example, by adsorbing the reactants onto a solid support like basic alumina or using a mild solid base such as potassium carbonate. orgchemres.org This aligns with the principles of green chemistry by reducing solvent waste. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Energy Input | Indirect, slow heating via conduction/convection | Direct, rapid heating of polar molecules sacredheart.edu |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform heating |

| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free or in green solvents orgchemres.org |

| Yields | Variable | Often higher due to reduced side reactions |

| Overall Efficiency | Lower | Significantly higher |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be designed to be more environmentally benign by adhering to the twelve principles of green chemistry. yale.eduepa.gov The traditional Williamson ether synthesis, while effective, can involve hazardous solvents, strong bases, and significant energy consumption.

Application of Green Chemistry Principles:

Prevention: Designing the synthesis to minimize waste is paramount. Microwave-assisted and flow chemistry approaches contribute by improving yields and reducing byproducts. acs.org

Atom Economy: The Williamson synthesis itself has a good atom economy, as most atoms from the reactants (4-hydroxybenzoic acid and 3-(halomethyl)pyridine) are incorporated into the final product. The only byproduct is a salt (e.g., NaCl, KBr). acs.org

Less Hazardous Chemical Syntheses: The use of highly corrosive bases like sodium hydroxide can be replaced with milder alternatives such as potassium carbonate. orgchemres.org

Designing Safer Chemicals: This principle applies more to the final product's use, but the synthesis should avoid creating unnecessarily hazardous intermediates.

Safer Solvents and Auxiliaries: A key green improvement is the replacement of traditional organic solvents. Reactions can be conducted in water using surfactants to create micelles that act as microreactors, or under solvent-free conditions. researchgate.netresearchgate.net

Design for Energy Efficiency: Microwave-assisted synthesis is significantly more energy-efficient than conventional heating. epa.govchegg.com Reactions conducted at ambient temperature and pressure are ideal. yale.edu

Use of Renewable Feedstocks: While the immediate precursors are typically derived from petroleum, research into producing benzoic acid derivatives from renewable sources like lignin is ongoing. epa.gov

Reduce Derivatives: The synthesis is direct and does not typically require the use of protecting groups for the carboxylic acid or pyridine functionalities, which avoids additional reaction steps and waste. acs.org

Catalysis: Using catalytic reagents is superior to stoichiometric ones. yale.edu While the base is often stoichiometric, phase-transfer catalysts can be used in catalytic amounts to improve reaction efficiency in biphasic systems.

Design for Degradation: The product should be designed to break down into harmless substances after its intended use.

Real-time Analysis for Pollution Prevention: Flow chemistry setups allow for the integration of in-line analytical tools to monitor the reaction in real-time, preventing byproduct formation and ensuring safety. yale.edu

Inherently Safer Chemistry for Accident Prevention: Using less hazardous solvents and reagents, and moving from large-scale batch reactions to continuous flow processes, minimizes the potential for accidents. yale.edu

Chemical Modifications and Derivatization of this compound

The bifunctional nature of this compound, possessing both a carboxylic acid and a pyridine ring, allows for a wide range of chemical modifications at distinct sites.

Esterification and Amidation Reactions of the Benzoic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, primarily through esterification and amidation reactions.

Esterification: Esters are commonly synthesized via the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. tcu.edu For pyridine-containing carboxylic acids, the reaction can be catalyzed by forming a strong acid salt of the ester itself, which can then be used in a cyclic process. google.com The reaction is typically heated to reflux to drive the equilibrium towards the product. google.com

Amidation: Amide bond formation is one of the most important reactions in medicinal chemistry. Direct reaction of the carboxylic acid with an amine requires very high temperatures and is generally not practical. Instead, the carboxylic acid is typically activated first. Common methods include:

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, facilitating its reaction with a primary or secondary amine to form the corresponding amide.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts readily with amines to produce amides with high yields.

Table 2: Examples of Potential Ester and Amide Derivatives

| Reaction Type | Reagent | Product Name |

|---|---|---|

| Esterification | Methanol (CH₃OH) | Methyl 4-(pyridin-3-ylmethoxy)benzoate |

| Esterification | Ethanol (C₂H₅OH) | Ethyl 4-(pyridin-3-ylmethoxy)benzoate |

| Esterification | Benzyl alcohol (BnOH) | Benzyl 4-(pyridin-3-ylmethoxy)benzoate |

| Amidation | Ammonia (NH₃) | 4-(Pyridin-3-ylmethoxy)benzamide |

| Amidation | Aniline (PhNH₂) | N-Phenyl-4-(pyridin-3-ylmethoxy)benzamide |

| Amidation | Piperidine | (4-(Pyridin-3-ylmethoxy)phenyl)(piperidin-1-yl)methanone |

Pyridine Nitrogen Functionalization and Quaternization

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a site for electrophilic attack and alkylation.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. A variety of oxidizing agents can be used for the N-oxidation of 3-substituted pyridines. While hydrogen peroxide in acetic acid is a common reagent, studies have shown that m-chloroperoxybenzoic acid (m-CPBA) often provides the best yields. tandfonline.comtandfonline.comarkat-usa.org Other reagents include sodium perborate and potassium peroxymonosulfate (Oxone). tandfonline.com

Table 3: Comparison of Reagents for N-Oxidation of 3-Substituted Pyridines

| Oxidizing Reagent | Typical Conditions | Yields | Notes |

|---|---|---|---|

| H₂O₂ / Acetic Acid | Heating | Moderate | Lengthy reaction time, tedious workup tandfonline.com |

| m-CPBA | Dichloromethane, rt | Good to Excellent | Generally gives the highest yields tandfonline.comarkat-usa.org |

| Sodium Perborate | Acetic Acid | Moderate | Inexpensive and stable reagent tandfonline.com |

| Oxone® (Potassium Peroxymonosulfate) | Acetone/Water | Variable | Yields can be comparable to other methods tandfonline.com |

Quaternization: The pyridine nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, benzyl bromide) to form quaternary pyridinium salts. This reaction introduces a permanent positive charge on the nitrogen atom, significantly changing the molecule's physical and chemical properties, such as its solubility. The reaction rate can be influenced by steric hindrance from both the pyridine substituents and the alkylating agent. rsc.orgosti.gov

Aromatic Ring Substitutions on the Pyridine and Phenyl Moieties

The compound has two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS), but their reactivity and the directing effects of the existing substituents are vastly different.

Substitutions on the Phenyl Moiety: The benzoic acid ring has two substituents: the ether linkage (-OCH₂Py) at position 4 and the carboxylic acid group (-COOH) at position 1.

-OCH₂Py group: The alkoxy group is a strong electron-donating group (EDG) through resonance and is thus a powerful activating group. wikipedia.orgchemistrytalk.org It directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, it strongly directs substitution to the positions ortho to itself (positions 3 and 5).

-COOH group: The carboxylic acid group is an electron-withdrawing group (EWG) and is deactivating. quora.com It directs incoming electrophiles to the meta position (positions 3 and 5).

In this case, both groups direct to the same positions (3 and 5). However, the activating effect of the strong electron-donating alkoxy group dominates the deactivating effect of the carboxylic acid group. Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur readily on the phenyl ring, yielding 3-substituted or 3,5-disubstituted products. masterorganicchemistry.com

Synthesis of Structural Analogues and Isomers

The synthesis of structural analogues and isomers of this compound is crucial for exploring structure-activity relationships and developing compounds with modified physicochemical or biological properties. A key analogue, 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid, serves as a representative example of how modifications to the benzoic acid ring can be achieved. The synthetic strategies generally involve multi-step sequences starting from readily available precursors.

A common approach to synthesizing 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid involves a three-step process:

Esterification of a substituted 4-hydroxybenzoic acid precursor.

Etherification of the phenolic hydroxyl group with a pyridine-containing alkylating agent.

Hydrolysis of the ester to yield the final carboxylic acid.

This methodology allows for the introduction of various substituents on the benzoic acid ring and modifications of the pyridinylmethyl moiety.

Synthesis of Ethyl 3-Ethoxy-4-hydroxybenzoate

The synthesis of the key intermediate, ethyl 3-ethoxy-4-hydroxybenzoate, can be accomplished through the ethoxylation of a suitable dihydroxybenzoic acid derivative followed by esterification. For instance, 3,4-dihydroxybenzoic acid can be selectively ethoxylated at the 3-position, and the resulting 3-ethoxy-4-hydroxybenzoic acid is then esterified.

A typical esterification involves reacting 3-ethoxy-4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux.

Alternatively, commercially available 3-ethoxy-4-hydroxybenzoic acid can be directly esterified.

Synthesis of Ethyl 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoate

The subsequent etherification step, a Williamson ether synthesis, is critical for introducing the pyridin-3-ylmethoxy group. This reaction involves the deprotonation of the phenolic hydroxyl group of ethyl 3-ethoxy-4-hydroxybenzoate with a suitable base, followed by nucleophilic attack on an appropriate electrophile like 3-(chloromethyl)pyridine.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, with a base like potassium carbonate or sodium hydride to facilitate the formation of the phenoxide intermediate. The reaction mixture is heated to ensure the completion of the reaction.

Hydrolysis to 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is generally achieved by treating ethyl 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoate with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by heating. Acidification of the reaction mixture after the hydrolysis is complete precipitates the desired product, 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid, which can then be purified by recrystallization.

The following table summarizes the key reaction steps and conditions for a plausible synthetic route to 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid.

Table 1: Synthetic Scheme for 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid

| Step | Reaction | Key Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Esterification | 3-ethoxy-4-hydroxybenzoic acid, Ethanol, H₂SO₄ (catalytic), Reflux | Ethyl 3-ethoxy-4-hydroxybenzoate |

| 2 | Etherification | Ethyl 3-ethoxy-4-hydroxybenzoate, 3-(Chloromethyl)pyridine hydrochloride, K₂CO₃, DMF, Heat | Ethyl 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoate |

| 3 | Hydrolysis | Ethyl 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoate, NaOH (aq), Heat, then HCl (aq) | 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid |

This general methodology can be adapted to synthesize a variety of other structural analogues by employing different substituted hydroxybenzoic acids or isomeric pyridinylmethyl halides.

Exploration of Biological and Pharmacological Relevance of 4 Pyridin 3 Ylmethoxy Benzoic Acid and Its Derivatives

In Vitro Pharmacological Screening Methodologies

In vitro screening is the first step in characterizing the pharmacological activity of a new compound. These studies are conducted in a controlled laboratory environment, outside of a living organism, and are designed to identify biological targets, elucidate mechanisms of action, and assess functional effects at the cellular level.

Receptor Binding Assays for Potential Target Identification

Receptor binding assays are crucial for identifying which receptors a compound interacts with and the strength of that interaction. These assays typically use cell membranes containing the receptor of interest and a radiolabeled ligand known to bind to that receptor. The test compound is introduced to see if it can displace the radiolabeled ligand.

For a compound like 4-(Pyridin-3-ylmethoxy)benzoic acid, which contains a pyridyl ether motif, researchers might investigate its affinity for receptors known to bind similar structures, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov For instance, novel 3-pyridyl ether compounds have been evaluated for their binding affinity to the α4β2-nAChR subtype, which is implicated in various neurological conditions. nih.gov In such an assay, the affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to displace 50% of the radiolabeled ligand.

A hypothetical receptor binding assay for a derivative of this compound might yield data similar to that shown in the interactive table below, which is based on findings for other pyridyl ether compounds. nih.gov

| Compound | Target Receptor | Radioligand | Ki (nM) |

| Derivative A | α4β2-nAChR | [³H]Epibatidine | 1.5 |

| Derivative B | α4β2-nAChR | [³H]Epibatidine | 5.2 |

| Derivative C | α4β2-nAChR | [³H]Epibatidine | 0.8 |

This table is illustrative and based on data for analogous compounds.

Enzyme Inhibition Studies for Mechanistic Elucidation

If a compound is suspected to act on an enzyme, inhibition studies are performed to determine its potency and mechanism of action. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

Benzoic acid derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and tyrosinase. nih.govnih.gov For example, a study on benzoic acid derivatives as HDAC inhibitors used a fluorometric assay to measure the extent of enzyme inhibition. nih.gov The results can reveal whether the compound is a competitive, non-competitive, or uncompetitive inhibitor.

The inhibitory activity is often quantified by an IC50 value. The following interactive table provides an example of data that could be generated from enzyme inhibition studies of this compound derivatives against a hypothetical enzyme target.

| Compound | Target Enzyme | Assay Type | IC50 (µM) |

| Derivative X | Tyrosinase | Spectrophotometric | 15.4 |

| Derivative Y | HDAC1 | Fluorometric | 8.9 |

| Derivative Z | Tyrosinase | Spectrophotometric | 22.1 |

This table is illustrative and based on data for analogous compounds.

Cell-Based Assays for Functional Characterization

Cell-based assays are essential for understanding the functional consequences of a compound's interaction with its target in a more biologically relevant context. These assays can measure a wide range of cellular responses, including changes in second messenger levels, gene expression, cell viability, and proliferation.

For compounds targeting G protein-coupled receptors (GPCRs), cell-based assays can measure the downstream signaling events upon receptor activation or inhibition. nih.govcreative-biolabs.comscienceopen.comnih.govresearchgate.net For instance, a common approach is to measure changes in intracellular calcium levels or cyclic AMP (cAMP) production. If a derivative of this compound were to interact with a GPCR, its effect on these signaling pathways would be quantified.

In the context of cancer research, cell-based assays are used to evaluate the anti-proliferative effects of new compounds. benthamscience.compreprints.orgresearchgate.net For example, the MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. A study on diphenyl ether-pyridine derivatives evaluated their anticancer activity against various cancer cell lines, determining their IC50 values for cell growth inhibition. nih.gov

An illustrative data table for a cell-based assay is provided below.

| Compound | Cell Line | Assay Type | Endpoint Measured | GI50 (µM) |

| Derivative M | A549 (Lung Cancer) | MTT Assay | Cell Viability | 12.8 |

| Derivative N | MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 25.1 |

| Derivative O | A549 (Lung Cancer) | MTT Assay | Cell Viability | 9.5 |

This table is illustrative and based on data for analogous compounds. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

High-Throughput Screening (HTS) Approaches for Derivative Libraries

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hits" with a desired biological activity. nih.govnih.govresearchgate.net These hits can then be optimized through medicinal chemistry to develop more potent and selective lead compounds. HTS assays are typically automated and miniaturized to be performed in 96-, 384-, or 1536-well plates.

A library of derivatives of this compound could be screened against a specific target, such as a kinase or a GPCR. For example, a high-throughput screen of a small molecule library was used to identify inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases, which are important targets in cancer therapy. The screening process often involves a primary assay to identify initial hits, followed by secondary assays to confirm their activity and determine their potency.

In Vivo Pharmacological Investigations (if applicable and ethically permissible)

Promising compounds identified through in vitro screening may advance to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic properties in a whole organism. These studies are conducted under strict ethical guidelines.

Animal Models for Disease Phenotype Evaluation

The choice of animal model depends on the therapeutic area of interest. For example, if in vitro studies suggest that a derivative of this compound has anticancer properties, its efficacy would be tested in rodent models of cancer. This often involves implanting human cancer cells into immunodeficient mice (xenograft models) and then treating the mice with the test compound. The primary endpoint is often the inhibition of tumor growth.

For instance, a study on naturally occurring benzoic acid derivatives with HDAC inhibitory activity suggested the need for further validation in animal models to assess their safety and efficacy as anti-cancer agents. nih.gov In such a study, tumor volume and body weight would be monitored over time in both treated and control groups.

The following interactive table illustrates the type of data that could be generated from an in vivo study in a mouse xenograft model.

| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| Derivative P | Nude mice with A549 xenografts | 10 mg/kg, daily | 45 |

| Derivative Q | Nude mice with A549 xenografts | 10 mg/kg, daily | 58 |

| Vehicle Control | Nude mice with A549 xenografts | N/A | 0 |

This table is illustrative and based on hypothetical outcomes.

Pharmacokinetic and Pharmacodynamic Profiling

One such study investigated the metabolism, excretion, and pharmacokinetics of a related pyridine-containing compound, (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, a selective EP2 receptor agonist, in rats. nih.gov Following intravenous administration, the compound was extensively metabolized, with the primary route of elimination being through feces. nih.gov Gender-related differences in metabolism and exposure were noted, with female rats showing higher exposure and lower plasma clearance compared to males. nih.gov The major metabolic pathways involved oxidation of the tert-butyl side chain and N-oxidation of the pyridine (B92270) ring. nih.gov

These findings highlight the potential for extensive metabolism of pyridine-containing benzoic acid derivatives. The specific metabolic fate of this compound would likely involve cleavage of the ether linkage, hydroxylation of the aromatic rings, and conjugation reactions.

To provide a clearer picture of the potential pharmacokinetic properties, the table below summarizes the key findings from the study on the related compound.

Table 1: Summary of Pharmacokinetic Parameters of a Related Pyridine Derivative in Rats nih.gov

| Parameter | Finding |

| Primary Route of Excretion | Feces (87% of dose) |

| Metabolism | Extensively metabolized |

| Major Metabolic Pathways | Oxidation and N-oxidation |

| Gender Differences | Higher exposure and lower clearance in female rats |

It is important to emphasize that these data are for a structurally related compound and may not be directly extrapolated to this compound. Further preclinical studies would be necessary to determine its specific pharmacokinetic and pharmacodynamic profile.

Toxicity and Safety Assessment in Preclinical Studies

Preclinical toxicity studies are essential to identify potential adverse effects of a new chemical entity. While no specific preclinical toxicology reports for this compound were identified, studies on benzoic acid itself and its derivatives provide a general understanding of potential toxicities.

A study on the in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes showed that at high concentrations, benzoic acid could induce chromosomal aberrations, sister chromatid exchanges, and micronuclei in a dose-dependent manner. nih.gov It also caused a dose-dependent decrease in the mitotic index, suggesting potential cytotoxicity at higher concentrations. nih.gov

It is crucial to note that the concentration at which these effects were observed may not be relevant to the in vivo situation for a derivative like this compound. The addition of the pyridin-3-ylmethoxy group would significantly alter the molecule's properties and, consequently, its toxicological profile.

A summary of the in vitro genotoxicity findings for benzoic acid is presented in the table below.

Table 2: In Vitro Genotoxicity of Benzoic Acid in Human Lymphocytes nih.gov

| Assay | Result at High Concentrations |

| Chromosomal Aberration | Increased |

| Sister Chromatid Exchange | Increased |

| Micronucleus Test | Increased frequency |

| Mitotic Index | Decreased |

Further comprehensive preclinical toxicity studies, including acute, sub-chronic, and chronic toxicity testing, as well as genotoxicity and reproductive toxicity studies, would be required to establish the safety profile of this compound.

Mechanistic Studies of Biological Activity

Understanding the mechanism of action at a molecular level is fundamental to drug discovery and development. The following sections explore potential mechanisms based on studies of related compounds.

Ligand-Receptor Interaction Analysis

Direct ligand-receptor interaction studies for this compound are not available. However, research on a bioisostere, 4-pyridone-3-carboxylic acid, has shown that derivatives can act as inhibitors of the EP300/CBP histone acetyltransferase (HAT). nih.gov This suggests that the benzoic acid moiety, or its bioisosteric replacements, can be a key pharmacophore for interacting with specific protein targets.

In the study, virtual screening identified a lead compound that was subsequently optimized. The replacement of the benzoic acid with a 4-pyridone-3-carboxylic acid resulted in compounds with similar or improved inhibitory activity against EP300 HAT and enhanced cell growth-inhibitory effects. nih.gov This indicates that the core structure containing a carboxylic acid or a suitable isostere is crucial for binding to the target enzyme.

While this does not directly implicate EP300/CBP as a target for this compound, it provides a valuable starting point for future investigations into its potential molecular targets.

Cellular Pathway Modulation

The modulation of cellular signaling pathways is a common mechanism of action for many therapeutic agents. A study on a different benzoic acid derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), demonstrated its ability to inhibit the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in vitro. nih.gov

EMT is a cellular process implicated in various diseases, including fibrosis and cancer. The study showed that DGM inhibited the expression of mesenchymal markers and increased the expression of an epithelial marker in lung epithelial cells stimulated with TGF-β1. nih.gov Furthermore, DGM was found to reduce the phosphorylation of Smad2/3, key downstream mediators of the TGF-β1 signaling pathway. nih.gov

These findings suggest that benzoic acid derivatives have the potential to modulate key signaling pathways involved in cellular differentiation and disease progression. Whether this compound can exert similar effects on the TGF-β1/Smad pathway or other signaling cascades remains to be investigated.

Gene Expression and Proteomic Profiling

Gene expression and proteomic profiling are powerful tools for elucidating the global cellular response to a compound. At present, there are no published studies specifically detailing the gene expression or proteomic changes induced by this compound.

Such studies would be invaluable in identifying the molecular targets and pathways affected by this compound. For instance, microarray or RNA-sequencing analysis could reveal changes in gene transcription, while mass spectrometry-based proteomics could identify alterations in protein expression and post-translational modifications. This information would provide a comprehensive, unbiased view of the compound's mechanism of action and could uncover novel therapeutic applications.

Investigation of Related Patent Literature for Biological Applications

Patent literature often provides early insights into the potential therapeutic applications of novel chemical entities. A review of patents for compounds structurally related to this compound reveals a focus on oncology.

One prominent example is 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, which is a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. google.com This highlights the utility of the 3-pyridyl and benzoic acid moieties in the design of kinase inhibitors.

Another patent describes pyridine derivatives as immunomodulating agents, suggesting their potential use in treating diseases associated with an activated immune system. google.com The compounds were shown to decrease the number of circulating lymphocytes. google.com

Furthermore, a patent for Selpercatinib, a highly selective RET kinase inhibitor, features a 6-methoxypyridin-3-yl)methyl moiety, indicating the importance of the pyridin-3-yl-methyl group in targeting specific kinases. google.com

The table below summarizes the biological applications of some patented compounds related to this compound.

Table 3: Patented Biological Applications of Related Compounds

| Compound/Derivative Class | Patented Application | Target/Mechanism | Patent Reference |

| 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid | Intermediate for anticancer drug Nilotinib | Tyrosine kinase inhibitor | CN101928277B google.com |

| Pyridine derivatives | Immunomodulating agents | Decrease circulating lymphocytes | WO2011007324A1 google.com |

| Selpercatinib (containing a (6-methoxypyridin-3-yl)methyl moiety) | Treatment of RET fusion-positive cancers | RET kinase inhibitor | CN113321668A google.com |

This patent landscape suggests that derivatives of this compound could hold promise as kinase inhibitors for cancer therapy or as immunomodulatory agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Pyridin 3 Ylmethoxy Benzoic Acid Analogues

Systematic Chemical Modifications and Their Biological Impact

The core structure of 4-(Pyridin-3-ylmethoxy)benzoic acid offers multiple points for chemical modification, each with the potential to significantly alter the molecule's interaction with biological targets. These modifications are systematically explored to map the chemical space and identify key structural features that govern activity.

Substituent Effects on the Pyridine (B92270) Ring

The pyridine ring is a key feature of many biologically active compounds, and its substitution pattern can profoundly influence activity. In analogues of this compound, modifications to the pyridine ring can affect its electronic properties, basicity, and steric profile, all of which can impact binding to a target protein.

Research on related pyridine-containing compounds has shown that the position and nature of substituents are crucial. For instance, in a series of pyridine-derived bedaquiline (B32110) analogues, mono-substituted phenylpyridine analogues with an electron-withdrawing group, such as fluoro-derivatives, demonstrated greater activity. nih.gov Specifically, ortho, meta, and para-halogen substituents on a phenyl ring attached to the pyridine were tolerated, but the addition of a second substituent was detrimental to activity. nih.gov The 4-fluorophenyl analogue was identified as a particularly potent compound in this series. nih.gov

Furthermore, studies on 4-substituted pyridine-3-sulfonamides revealed that the nature of the substituent at the 4-position of the pyridine ring significantly impacts inhibitory activity against various human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov In one series, derivatives with a phenyl substituent on a triazole ring linked to the pyridine were less active, with potency decreasing as the bulk and number of substituents increased. mdpi.com This suggests that for this compound analogues, bulky substituents on the pyridine ring may be disfavored due to steric hindrance at the target's binding site.

The electronic effects of substituents on the pyridine ring also play a critical role. A comparison of the electronic interactions in methyl methoxypyridinecarboxylates highlighted that the position of a methoxy (B1213986) group relative to the ring nitrogen and the carboxylate function significantly influences the molecule's reactivity. rsc.org This underscores the importance of considering the electronic interplay between substituents on the pyridine ring and the rest of the molecule in designing new analogues.

Table 1: Effect of Pyridine Ring Substituents on Biological Activity in Analogous Systems

| Analogue Series | Substituent on Pyridine Ring | Observation | Reference |

| Pyridine-derived bedaquiline analogues | Mono-substituted phenylpyridines (e.g., 4-fluorophenyl) | Electron-withdrawing groups enhance activity. Di-substitution is detrimental. | nih.gov |

| 4-Substituted pyridine-3-sulfonamides | Bulky phenyl groups on a linked triazole | Decreased inhibitory activity with increased bulk. | mdpi.com |

| Methyl methoxypyridinecarboxylates | Methoxy group | Position-dependent electronic interactions affecting reactivity. | rsc.org |

Modifications of the Methoxy Linker

The methoxy linker in this compound provides a degree of flexibility and is a key determinant of the spatial relationship between the pyridine and benzoic acid moieties. Modifications to this linker, such as altering its length, rigidity, or replacing the oxygen atom, can have a significant impact on the molecule's conformation and binding affinity.

In a related series of compounds, the replacement of a methoxy group with an alkyl group was found to reduce metabolic stability. cambridgemedchemconsulting.com However, incorporating the linker into a 5- or 6-membered ring system restored metabolic stability. cambridgemedchemconsulting.com This suggests that for this compound analogues, replacing the flexible methoxy linker with a more rigid cyclic system could be a viable strategy to improve pharmacokinetic properties while maintaining or enhancing biological activity.

Furthermore, the nature of the atom in the linker is critical. In studies of procaine (B135) analogues, where an ester linkage is present, the order of decreasing anesthetic potency was found to be sulfur, oxygen, carbon, and then nitrogen. pharmacy180.com While the linker in this compound is an ether, this finding highlights that heteroatom substitutions within the linker can dramatically influence activity.

Substitutions on the Benzoic Acid Moiety

Studies on 2,5-substituted benzoic acid derivatives have shown that substituents at these positions are critical for binding affinity to anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Deletion of a phenethylthio substituent at the 5-position resulted in a significant decrease in binding affinity, demonstrating the importance of this group for potency. nih.gov

In another study on para-substituted benzoic acid derivatives as inhibitors of the protein phosphatase Slingshot, a rhodanine-scaffold-based derivative, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, was identified as a potent inhibitor. nih.gov This highlights that large, complex substituents can be accommodated and can contribute significantly to inhibitory activity.

The electronic nature of substituents on the benzoic acid ring is also a key factor. In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing groups, such as a cyano group, on the phenyl ring was found to be crucial for inhibitory activity against the FOXM1 protein. mdpi.com This suggests that for this compound analogues, the introduction of electron-withdrawing groups on the benzoic acid ring could enhance biological activity.

Table 2: Effect of Benzoic Acid Moiety Substitutions on Biological Activity in Analogous Systems

| Analogue Series | Substituent on Benzoic Acid Moiety | Observation | Reference |

| 2,5-Substituted benzoic acids | 5-Phenethylthio group | Crucial for high binding affinity. | nih.gov |

| para-Substituted benzoic acids | Rhodanine-based substituent | Led to potent inhibitory activity. | nih.gov |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Electron-withdrawing groups (e.g., -CN) | Essential for inhibitory activity. | mdpi.com |

Isosteric Replacements and Bioisosterism Strategies

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. This involves replacing a functional group with another that has similar physicochemical properties.

For the benzoic acid moiety, several bioisosteric replacements have been explored. For example, a novel spiro[3.3]hept-5-ene was designed to extend the carboxylic acid further from a triterpenoid (B12794562) core while reducing side chain flexibility. nih.gov This modification was shown to emulate the C-3 benzoic acid moiety of the parent compound from both a potency and pharmacokinetic perspective, providing a non-traditional, sp³-rich bioisostere of benzene (B151609). nih.gov

In other studies, imidazole (B134444) and oxazole (B20620) have been investigated as bioisosteres for a dihydropyrazole ring in potent CB1 receptor antagonists. nih.gov While in this specific case the replacement led to a loss of activity, it demonstrates the principle of exploring different heterocyclic rings as bioisosteres. The replacement of hydrogen with deuterium (B1214612) is another conservative bioisosteric replacement strategy that can modulate metabolism by taking advantage of the kinetic isotope effect. cambridgemedchemconsulting.com

Computational Approaches to SAR/SPR

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for understanding and predicting the biological activity of compounds based on their chemical structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While a specific QSAR model for this compound analogues is not publicly available, studies on related benzoic acid derivatives provide insights into the types of descriptors that are often important for activity. For instance, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increases with an increase in hydrophobicity, molar refractivity, and aromaticity, as well as the presence of a hydroxyl group. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased the inhibitory activity. nih.gov

In another QSAR study on p-hydroxy benzoic acid derivatives, the antimicrobial activity was found to be governed by a combination of valence molecular connectivity, and Kier's shape and Balaban topological indices. nih.gov More advanced, non-linear QSAR models, such as those using gene expression programming, have also been successfully applied to predict the activity of complex heterocyclic compounds. mdpi.com A 3D-QSAR study on pyridin-2-one derivatives as mIDH1 inhibitors highlighted the importance of steric and hydrophobic fields in determining inhibitory activity. mdpi.com

Table 3: Common Descriptors in QSAR Models of Benzoic Acid Analogues

| QSAR Study Subject | Important Descriptors | Reference |

| Benzoylaminobenzoic acid derivatives | Hydrophobicity, molar refractivity, aromaticity, presence of OH group | nih.gov |

| p-Hydroxy benzoic acid derivatives | Valence molecular connectivity, Kier's shape indices, Balaban topological index | nih.gov |

| Pyridin-2-one derivatives | Steric fields, hydrophobic fields | mdpi.com |

Ligand-Based Drug Design (LBDD) Principles

In scenarios where the three-dimensional structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) becomes an indispensable strategy for lead discovery and optimization. nih.govnih.gov This approach operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov LBDD leverages the chemical information from a set of known active molecules (ligands), such as analogues of this compound, to develop a predictive model, or hypothesis, about the essential features required for binding to the target.

The core of LBDD is to identify the common structural, steric, and electronic features—the pharmacophore—that are critical for the desired pharmacological response. nih.gov This involves analyzing a series of active analogues to deduce which functional groups and spatial arrangements are consistently associated with high activity. For instance, the carboxylic acid group of the benzoic acid moiety is often a key interaction point, potentially acting as a hydrogen bond donor or an ionic anchor. The pyridine nitrogen provides a hydrogen bond acceptor site, while the aromatic rings may engage in hydrophobic or π-π stacking interactions. By quantifying these relationships, computational models can be constructed to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD that translates the key molecular interaction features of active ligands into a 3D spatial arrangement. dovepress.com A pharmacophore model for an analogue of this compound would typically define the relative positions of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. science.govmdpi.com For example, a model might specify a hydrogen bond acceptor (the pyridine nitrogen), an aromatic ring (the pyridine), another aromatic ring (the benzene), and a negative ionizable feature (the carboxylic acid) at precise distances and angles from one another.

Once a statistically robust pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening. mdpi.comfrontiersin.org This high-throughput computational technique involves searching large chemical databases, which can contain millions of compounds, to identify molecules that match the pharmacophore query. frontiersin.org This process acts as a filter, rapidly narrowing down a vast chemical space to a manageable number of "hits" that are most likely to possess the desired biological activity. These hits can then be subjected to further computational analysis, such as molecular docking (if a target structure is available or can be modeled), before being synthesized and tested experimentally. benthamscience.com

| Feature Type | Description | Potential Molecular Correlate |

|---|---|---|

| Aromatic Ring (AR1) | Participates in π-π stacking or hydrophobic interactions. | Pyridine Ring |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from a donor group on the target. | Pyridine Nitrogen |

| Hydrophobic Center (HY) | Engages in van der Waals or hydrophobic interactions. | Methylene (-CH2-) of the ether bridge |

| Aromatic Ring (AR2) | Participates in π-π stacking or hydrophobic interactions. | Benzene Ring |

| Negative Ionizable (NI) | Forms ionic interactions or hydrogen bonds. | Carboxylic Acid |

The results of a virtual screening campaign are typically ranked by a "fit score," which quantifies how well each database compound matches the pharmacophore model.

| Hit ID | Fit Score | Predicted Activity | Action |

|---|---|---|---|

| ZINC00123456 | 7.8 | High | Select for synthesis |

| ZINC00789012 | 7.5 | High | Select for synthesis |

| ZINC00456789 | 6.9 | Moderate | Consider for synthesis |

| ZINC00987654 | 5.4 | Low | Discard |

Conformational Analysis and its Influence on Activity

The biological activity of a flexible molecule like this compound is critically dependent on its three-dimensional conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved by rotation about single bonds. nih.gov The ether linkage (-O-CH₂-) between the benzoic acid and pyridine moieties introduces significant flexibility, allowing the two aromatic rings to adopt various relative orientations.

Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule as a function of its key torsion angles (e.g., the C-O-C-C angle of the ether bridge). researchgate.net This analysis reveals the low-energy conformational states and the energy required to transition between them. nih.gov SAR studies often reveal that the flexibility or rigidity of this linker is a determining factor in activity. For example, derivatives with more rigid linkers might show higher potency if they are "pre-organized" in the correct bioactive conformation, but they may also fail to bind if that locked conformation is incorrect. Conversely, highly flexible linkers allow the molecule to adapt to the binding site, but this can come at an entropic cost, potentially lowering binding affinity. researchgate.net

| Conformer | Torsion Angle 1 (Cring-C-O-C) | Torsion Angle 2 (C-O-C-Cring) | Relative Energy (kcal/mol) | Predicted Activity Influence |

|---|---|---|---|---|

| A (Global Minimum) | 178° | 75° | 0.00 | May not be the bioactive form |

| B | -65° | 180° | 1.85 | Potentially bioactive conformation |

| C | 88° | 85° | 2.50 | Accessible conformation |

Computational and Theoretical Chemistry Studies of 4 Pyridin 3 Ylmethoxy Benzoic Acid

Molecular Modeling and Simulation

Molecular modeling encompasses a suite of computational techniques used to represent and simulate molecular structures and their dynamics. For a molecule like 4-(Pyridin-3-ylmethoxy)benzoic acid, with its distinct aromatic rings and flexible ether linkage, these methods are invaluable for understanding its three-dimensional nature.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry and predict a variety of electronic properties. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)) which defines the set of mathematical functions used to build the molecular orbitals. electrochemsci.org

For this compound, DFT calculations would elucidate fundamental properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

While specific DFT data for this compound is not published, studies on related pyridine (B92270) carboxylic acids provide excellent examples of the insights that can be gained. For instance, a DFT study on various pyridine dicarboxylic acids calculated several electronic properties to predict their behavior. electrochemsci.org

Table 1: Illustrative DFT-Calculated Electronic Properties of a Related Compound (2,3-Pyridine dicarboxylic acid) Data presented for illustrative purposes from a study on a different molecule.

| Parameter | Value | Unit | Significance |

| HOMO Energy | -7.935 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -3.715 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.220 | eV | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

| Dipole Moment | 5.093 | Debye | Measures the polarity of the molecule. |

| Electronegativity (χ) | 5.825 | eV | The power of an atom in a molecule to attract electrons to itself. |

| Global Hardness (η) | 2.110 | eV | Resistance to change in electron distribution. |

| Global Softness (σ) | 0.474 | eV | Reciprocal of hardness; indicates high reactivity. |

Source: Data modeled after findings for 2,3-Pyridine dicarboxylic acid in a study using the DFT/B3LYP/6-311G(d,p) method. electrochemsci.org

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing detailed information about conformational flexibility and dynamics. mdpi.com For this compound, the key flexible region is the ether linkage (-CH₂-O-) between the pyridine and benzoic acid rings. MD simulations can explore the rotational freedom around these bonds, revealing the preferred spatial arrangements (conformations) of the molecule in different environments, such as in a vacuum or in solution. mdpi.commdpi.com

Simulations on similar dinucleotide structures have shown that molecules can adopt various conformations, from extended forms to compact, folded structures where the two aromatic rings stack upon each other. mdpi.com An MD study of this compound would likely reveal a dynamic equilibrium between an extended conformation, where the rings are far apart, and a folded conformation, stabilized by non-covalent intramolecular interactions. These simulations are crucial for understanding how the molecule might change its shape to bind to a biological target. mdpi.com

Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. The pyridine and benzoic acid moieties are common in pharmacologically active compounds, suggesting a range of potential biological targets. uran.uanih.gov

Docking studies on imidazo[1,2-a]pyridine (B132010) carboxylic acid derivatives, for example, have analyzed their binding to cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for anti-inflammatory drugs. researchgate.net Similarly, other pyridine-containing compounds have been docked against bacterial enzymes like DNA gyrase. researchgate.net A docking study of this compound against a potential target like COX-2 would involve placing the molecule into the enzyme's active site and calculating a "docking score," which estimates the binding affinity. The analysis would also reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the active site.

Table 2: Hypothetical Docking Results for this compound with COX-2 This table is a hypothetical representation of potential docking results.

| Parameter | Value | Description |

| Binding Affinity | -8.5 | kcal/mol |

| Hydrogen Bonds | 2 | The carboxylic acid group forms hydrogen bonds with Ser530 and Tyr385 in the active site. |

| Hydrophobic Interactions | 4 | The pyridine and benzene (B151609) rings form hydrophobic interactions with Val349, Leu352, and Ala527. |

| Key Interacting Residues | Ser530, Tyr385, Arg120 | Amino acids in the COX-2 active site that are critical for binding. |

Prediction of Reactivity and Synthetic Accessibility

Computational methods can predict a molecule's reactivity through the analysis of global and local reactivity descriptors derived from DFT. electrochemsci.orgresearchgate.net These descriptors, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω), provide a quantitative measure of a molecule's stability and its tendency to participate in chemical reactions. scirp.org For instance, a molecule with low hardness and high softness is generally more reactive. scirp.org

The electrophilicity index measures a molecule's ability to accept electrons, identifying it as a potential electrophile. electrochemsci.org Furthermore, local reactivity descriptors like Fukui functions can be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, which is invaluable for predicting the outcomes of chemical reactions. researchgate.net Studies on benzoic acid derivatives have successfully used these descriptors to understand their chemical behavior. researchgate.net

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The structure and properties of this compound in a condensed phase (solid or liquid) are governed by intermolecular interactions. The most significant of these is the hydrogen bond. Crystal structure analyses of related compounds, such as co-crystals of benzoic acids and pyridines, consistently show the formation of a strong O-H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. rsc.orgiucr.org This interaction is a primary driving force for the self-assembly of these molecules into larger structures.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine and benzene rings can also play a crucial role in stabilizing the crystal structure. nih.gov These interactions occur when the electron-rich π systems of the rings align. Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these weak interactions within a crystal lattice. nih.gov DFT studies have also been employed to investigate the various hydrogen bonding motifs and how minor changes in molecular structure can lead to different co-adsorption structures on a surface. rsc.org For this compound, a combination of O-H···N hydrogen bonding and π-π stacking would be the dominant forces dictating its solid-state architecture.

Potential Applications and Future Directions for 4 Pyridin 3 Ylmethoxy Benzoic Acid in Academic Research

Exploration as a Building Block in Complex Molecule Synthesis

The inherent functionalities of 4-(Pyridin-3-ylmethoxy)benzoic acid make it a valuable starting material for the synthesis of more elaborate molecular architectures. The carboxylic acid group can readily undergo esterification or amidation reactions, allowing for its conjugation to other molecules of interest. Simultaneously, the pyridine (B92270) ring, a basic heterocycle, can participate in a variety of chemical transformations, including N-alkylation, oxidation, and metal-catalyzed cross-coupling reactions.

While specific examples detailing the use of this compound in multi-step complex molecule synthesis are not yet prevalent in the literature, the utility of its constituent parts is well-established. For instance, the pyridinylmethoxy moiety is a key structural feature in various biologically active compounds. This suggests that this compound could serve as a crucial intermediate in the synthesis of novel pharmaceutical agents and other functional organic molecules.

Design and Synthesis of Targeted Therapeutic Agents

The structural motifs present in this compound are frequently found in molecules designed for therapeutic purposes. The pyridine ring can act as a hydrogen bond acceptor and participate in crucial interactions with biological targets such as enzymes and receptors. The benzoic acid group can also form important hydrogen bonds and salt bridges, contributing to the binding affinity of a molecule to its target.

Research on analogous structures provides compelling evidence for the potential of this compound derivatives as therapeutic agents. For example, compounds containing a pyridine scaffold have been investigated as potent inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in diseases like cancer. nih.govresearchgate.netacs.orgnih.govrsc.org A patent for pyridinyl derivatives highlights their potential in treating immunological or allergic disorders. google.com Furthermore, studies on ROCK2 inhibitors, a class of enzymes involved in cardiovascular diseases and cancer, have utilized similar pyridine-containing scaffolds to achieve high potency and selectivity. nih.gov

The table below summarizes the activity of some analogous compounds, illustrating the potential for developing targeted therapeutics based on the this compound scaffold.

| Compound/Scaffold Class | Therapeutic Target | Relevant Findings |

| Pyrazolo[3,4-d]pyrimidines | Kinases (e.g., BTK) | This scaffold, an isostere of the adenine (B156593) ring of ATP, is found in clinically approved kinase inhibitors. nih.govrsc.org |

| Pyrazolo[3,4-b]pyridine derivatives | PIM-1 kinase | Investigated as potential inhibitors for breast cancer treatment. researchgate.net |

| Amide-chroman derivatives with a 4-pyridin-4-yl-phenyl moiety | ROCK2 | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide showed an IC50 of 3 nM and high selectivity. nih.gov |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function and the validation of drug targets. The development of high-quality chemical probes requires molecules with specific properties, including high affinity and selectivity for their target, as well as appropriate physicochemical properties for use in cellular or in vivo models. nih.gov

The structure of this compound offers a foundation for the design of such probes. The carboxylic acid can be functionalized with reporter groups, such as fluorophores or affinity tags, to enable detection and isolation of the target protein. The pyridinylmethoxy portion can be systematically modified to optimize binding to the target of interest. While direct applications of this compound as a chemical probe are yet to be reported, a PET radiotracer, [¹⁸F]BCPP-EF, which contains a pyridin-3-ylmethoxy moiety, has been developed for imaging mitochondrial complex I, highlighting the utility of this scaffold in creating imaging agents. nih.gov

Materials Science Applications (e.g., supramolecular assemblies)

In the realm of materials science, the ability of molecules to self-assemble into well-defined, ordered structures is of paramount importance. The pyridine and carboxylic acid groups of this compound are classic examples of functional groups that drive supramolecular assembly through hydrogen bonding and metal coordination.

The carboxylic acid can form robust hydrogen-bonded dimers, while the pyridine nitrogen can coordinate to metal ions or act as a hydrogen bond acceptor. This dual functionality allows for the construction of a variety of supramolecular architectures, including metal-organic frameworks (MOFs). Research on a structurally related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, has demonstrated its ability to form three-dimensional MOFs with interesting topologies and properties, such as gas adsorption and photoluminescence. nih.gov This suggests that this compound could similarly be employed to create novel functional materials with applications in areas such as gas storage, catalysis, and sensing.

Challenges and Opportunities in this compound Research

Synthetic Challenges for Advanced Derivatives

While the parent compound, this compound, is commercially available, the synthesis of more complex derivatives may present certain challenges. The reactivity of the pyridine ring can sometimes lead to undesired side reactions during functionalization of other parts of the molecule. For instance, selective modification of the benzoic acid ring without affecting the pyridine moiety, or vice versa, may require careful selection of protecting groups and reaction conditions.

Furthermore, achieving specific substitution patterns on the pyridine ring can be challenging. However, various synthetic methodologies for functionalizing pyridines are continually being developed, which should facilitate the creation of a diverse library of this compound derivatives for future research. researchgate.net

Navigating Intellectual Property Landscapes

The intellectual property landscape for pyridinecarboxylic acid derivatives is an important consideration for researchers, particularly those in the pharmaceutical industry. Numerous patents have been filed for compounds containing similar structural motifs, underscoring their perceived value in drug discovery.